S,S-Di(pyridin-2-yl) carbonodithioate
Description
Properties
IUPAC Name |
bis(pyridin-2-ylsulfanyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS2/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMLAAKESBFUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC(=O)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis Protocol
The most widely adopted method for preparing DPDTC, as detailed by Iyer et al., involves a one-pot reaction utilizing 2-mercaptopyridine and carbon disulfide (CS₂) in the presence of a base. The procedure is conducted in an oven-dried, argon-purged 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and thermometer. Key steps include:
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Reagent Setup : 2-Mercaptopyridine (10.0 g, 89.6 mmol) is dissolved in dry tetrahydrofuran (THF, 150 mL) under inert atmosphere.
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Base Addition : Potassium tert-butoxide (10.1 g, 89.6 mmol) is added portion-wise, maintaining the temperature below 10°C to mitigate exothermic effects.
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Carbon Disulfide Introduction : CS₂ (6.8 mL, 112 mmol) is introduced dropwise over 30 minutes, resulting in a deep yellow solution.
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Reaction Quenching : The mixture is stirred for an additional 2 hours at 0–5°C before quenching with ice-cold water (200 mL).
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Purification : The crude product is extracted with dichloromethane (3 × 50 mL), dried over magnesium sulfate, and purified via silica gel column chromatography (30% ethyl acetate/hexanes) to yield DPDTC as a bright yellow solid (14.2 g, 83%).
This method prioritizes functional group tolerance and avoids hazardous hydride reagents, aligning with green chemistry principles.
Reaction Optimization and Critical Parameters
Successful synthesis hinges on precise control of temperature, stoichiometry, and inert conditions. Deviations in these parameters significantly impact yield and purity:
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| Temperature | 0–5°C | >10°C: Side reactions (e.g., disulfide formation) |
| CS₂ Equivalents | 1.25 equiv | <1.0 equiv: Incomplete conversion |
| Base | KOtBu | NaOH/KOH: Lower yields (≤60%) |
| Purification Solvent | EtOAc/Hexanes (30%) | Higher polarity: Co-elution of impurities |
The exothermic nature of the reaction necessitates rigorous cooling, as higher temperatures promote decomposition pathways. Alternative bases such as sodium hydride were explored but resulted in prolonged reaction times and reduced yields (≤70%).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
DPDTC exhibits distinct spectral features confirming its structure:
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¹H NMR (400 MHz, CDCl₃) : δ 8.63 (d, J = 4.9 Hz, 2H), 7.79–7.66 (m, 4H), 7.34–7.31 (m, 2H). The downfield shift at δ 8.63 corresponds to the pyridinium protons adjacent to the electron-withdrawing dithiocarbamate group.
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¹³C NMR (126 MHz, CDCl₃) : δ 185.6 (C=S), 150.6 (pyridine C-N), 137.7 (pyridine C-S), 130.6, 124.3 (aromatic carbons). The carbonyl carbon resonance at δ 185.6 is characteristic of dithiocarbamate derivatives.
Infrared (IR) and Mass Spectrometry
Melting Point and Purity
DPDTC melts sharply at 38–40°C, with a single spot on TLC (Rf = 0.19, 30% EtOAc/hexanes). Purity ≥98% is achievable via column chromatography, as evidenced by the absence of extraneous peaks in NMR spectra.
Comparative Analysis with Related Dithiocarbamates
While DPDTC shares synthetic similarities with other dithiocarbamates (e.g., diphenyldithiocarbamate), its pyridine substituents confer unique reactivity:
| Property | DPDTC | Diphenyldithiocarbamate |
|---|---|---|
| Solubility | THF, CH₂Cl₂ | Ethanol, DMF |
| Reducing Capacity | High (4 e⁻ transfer) | Moderate (2 e⁻ transfer) |
| Thermal Stability | Decomposes >100°C | Stable to 150°C |
The electron-deficient pyridine rings enhance DPDTC’s ability to activate carboxylic acids, enabling efficient reduction under aqueous conditions.
Applications in Organic Synthesis
DPDTC’s utility extends beyond its role as a reducing agent. Its thioester intermediates facilitate:
Chemical Reactions Analysis
Types of Reactions: S,S-Di(pyridin-2-yl) carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are typical reagents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Synthetic Applications
2.1 Reduction of Carboxylic Acids
One of the most significant applications of S,S-Di(pyridin-2-yl) carbonodithioate is in the reduction of carboxylic acids to their corresponding alcohols. This transformation is typically challenging due to the reactivity of hydride-based reagents. The use of DPDTC provides a greener alternative, allowing for the conversion to S-2-pyridyl thioesters, which can be further processed using sodium borohydride in a one-pot reaction under environmentally friendly conditions .
Table 1: Comparison of Traditional vs. Green Reduction Methods
| Method | Reagents Used | Environmental Impact | Yield (%) |
|---|---|---|---|
| Traditional Hydride | Lithium aluminum hydride | High | Variable |
| DPDTC Method | DPDTC + Sodium borohydride | Low | High |
2.2 Coordination Chemistry
DPDTC has also been explored in coordination chemistry, particularly with transition metals. Its sulfur atoms can coordinate with metal centers, forming complexes that exhibit interesting properties and reactivity patterns. This aspect is crucial for developing new materials and catalysts .
Biological Applications
3.1 Antimicrobial Activity
Recent studies have indicated that compounds derived from this compound exhibit promising antimicrobial properties. The structural features of pyridine-containing compounds are known to enhance biological activity, making them potential candidates for drug development against various pathogens .
3.2 Drug Discovery
The versatility of DPDTC in synthesizing complex heterocycles positions it as an important scaffold in drug discovery. Its derivatives have shown potential as anticancer agents due to their ability to interact with biological targets effectively .
Case Studies
4.1 Green Chemistry Initiatives
A notable case study involves the application of DPDTC in a green chemistry framework for the synthesis of bioactive compounds. Researchers have successfully utilized this compound to streamline synthetic pathways, minimizing waste and enhancing reaction efficiency .
4.2 Coordination Complexes with Mercury
Another significant study investigated the formation of mercury complexes with DPDTC, highlighting the unique coordination patterns that arise from Hg···S interactions. These complexes demonstrated distinct supramolecular structures that could be leveraged for material science applications .
Mechanism of Action
The mechanism of action of S,S-Di(pyridin-2-yl) carbonodithioate involves its interaction with molecular targets through its carbonodithioate group and pyridine rings. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Lithium Aluminum Hydride (LAH) and Diisobutylaluminum Hydride (DIBAL-H)
Key Advantage of DPDTC : Avoids the hazards of LAH/DIBAL-H while enabling late-stage functionalization of complex molecules (e.g., Merck Informer Library substrates) .
S-Pyridin-2-yl Pyridine-2-sulfinothioate
This structurally related compound (C₁₀H₈N₂OS₂, CAS 201747-50-4) differs in its sulfur bonding:
- Functional group: Sulfinothioate (O=S-S) vs. DPDTC’s carbonodithioate (C=S) .
- Reactivity: Sulfinothioates are typically weaker electrophiles, limiting their utility in thioester formation.
- Data availability: Limited synthetic or application data compared to DPDTC’s well-documented protocols .
Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide)
- Purpose : Activates carboxylic acids for amide/ester formation.
- Requires stoichiometric oxidants, increasing waste .
Performance in Carboxylic Acid Reductions
DPDTC-based reductions achieve yields >90% for substrates like 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil derivative) . Traditional methods with LAH often require cryogenic temperatures and lack compatibility with functionalized aromatics.
Stability and Handling
Table 1. Substrate Scope of DPDTC-Mediated Reductions
| Substrate Class | Example Product | Yield (%) |
|---|---|---|
| Aliphatic carboxylic acids | 2,2-Dimethylpentan-1-ol | 98 |
| Aromatic carboxylic acids | Benzyl alcohol derivatives | 95 |
| Heteroaromatic acids | Pyridine-3-methanol | 89 |
| Pharmaceutical intermediates | Gemfibrozil alcohol | 97 |
Data sourced from optimized procedures in .
Biological Activity
S,S-Di(pyridin-2-yl) carbonodithioate (DPDTC) is a compound that has garnered attention for its potential biological activities, particularly in the context of synthetic organic chemistry and medicinal applications. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C₁₁H₈N₂OS₂
- Molecular Weight : 248.32 g/mol
- CAS Number : 55277-90-2
- Structure : DPDTC features two pyridine rings connected to a carbonodithioate group, contributing to its unique reactivity and biological profile.
Synthesis
DPDTC can be synthesized through various methods, including a green reaction medium approach that enhances functional group tolerance. The compound is utilized for the reduction of carboxylic acids to their corresponding thioesters, which can then be further processed into alcohols using sodium borohydride in an ethanol-water mixture at ambient temperature . This method emphasizes sustainability and efficiency in organic synthesis.
Antiviral Properties
Recent studies indicate that DPDTC may exhibit antiviral activity, particularly against SARS-CoV-2. Research has shown that compounds similar to DPDTC can inhibit viral replication by targeting specific proteins involved in the virus's life cycle. For instance, compounds that modulate protein tyrosine kinase activity have been linked to anti-cancer effects and may also play a role in viral inhibition .
Antioxidant Activity
DPDTC has been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of sulfur atoms in DPDTC contributes to its ability to scavenge free radicals effectively .
Case Studies and Research Findings
- Antiviral Activity against SARS-CoV-2 :
-
Antioxidant Efficacy :
- In vitro assays demonstrated that DPDTC exhibited significant scavenging activity against reactive oxygen species (ROS). The compound's ability to reduce oxidative stress markers was validated through various biochemical assays, indicating its potential therapeutic applications in oxidative stress-related conditions .
- Reactivity with Biological Targets :
Data Table of Biological Activities
Q & A
Q. What is the established synthetic route for preparing S,S-di(pyridin-2-yl) carbonodithioate (DPDTC), and what critical parameters ensure reproducibility?
Methodological Answer: DPDTC is synthesized via a two-step protocol:
Reagents and Conditions : React 2-mercaptopyridine (2.0 equiv) with triphosgene (0.33 equiv) in dichloromethane under argon at 0°C, followed by triethylamine (3.0 equiv) addition.
Workup : Extract with water, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (30% EtOAc/hexanes) .
Critical Parameters :
- Moisture Control : Pre-dry 2-mercaptopyridine under high vacuum (30°C, 1 mmHg) to remove water .
- Safety : Triphosgene decomposes to phosgene (toxic gas); use a fume hood and inert atmosphere .
Yield : 87–90% with purity >97% (¹H NMR) .
Q. How is DPDTC characterized, and what analytical data confirm its identity and purity?
Methodological Answer : Key Characterization Data :
| Technique | Data (DPDTC) | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.63 (d, 2H), 7.79–7.66 (m, 4H) | |
| ¹³C NMR (CDCl₃) | δ 185.6 (C=S), 150.6 (pyridyl C) | |
| HRMS | m/z 249.0146 (calcd. 249.0151) | |
| IR | 1712 cm⁻¹ (C=S stretch) | |
| Purity Assessment : |
- Internal Standard : 1,3,5-Trimethoxybenzene (98.5% by ¹H NMR) .
Q. What are the primary applications of DPDTC in organic synthesis?
Methodological Answer : DPDTC converts carboxylic acids to S-2-pyridyl thioesters, enabling:
- One-Pot Reduction : Sodium borohydride in 95% EtOH/H₂O reduces thioesters to alcohols (22°C, 4–12 h) .
- Functional Group Tolerance : Compatible with aliphatic, aromatic, and heteroaromatic acids (Table 1, yields 75–95%) .
Advanced Research Questions
Q. How does DPDTC-mediated reduction address limitations of traditional hydride reagents (e.g., LAH, DIBAL-H)?
Methodological Answer : Comparative Advantages :
| Parameter | DPDTC/NaBH₄ | LAH/DIBAL-H | Reference |
|---|---|---|---|
| Solvent | Aqueous ethanol | Anhydrous ether/THF | |
| Safety | Non-pyrophoric | Air-/moisture-sensitive | |
| Selectivity | Tolerates esters, amides | Over-reduction observed | |
| Mechanistic Insight : DPDTC forms thioesters, which NaBH₄ reduces via a four-electron pathway, avoiding direct acid activation . |
Q. What experimental strategies mitigate DPDTC’s instability during storage and scale-up?
Methodological Answer : Stability Challenges :
- Decomposition : Hydrolysis to 2-mercaptopyridine (evidenced by yellowing/new NMR peaks) .
Mitigation Strategies : - Storage : Under argon at 4°C (stable >6 months) .
- Scale-Up : Use freshly distilled CH₂Cl₂ and rigorously exclude moisture .
Q. How can researchers resolve contradictions in reported yields or purity across DPDTC syntheses?
Methodological Answer : Case Study :
- Yield Variability : 87% vs. 97.4% purity due to residual solvents or incomplete drying .
Troubleshooting :
Moisture Analysis : Karl Fischer titration of reagents.
Chromatography : Optimize gradient (e.g., 25→35% EtOAc/hexanes) to remove 2-mercaptopyridine traces .
Q. What computational or spectroscopic methods elucidate DPDTC’s reactivity in complex substrates?
Methodological Answer : Advanced Techniques :
- DFT Calculations : Model thioester intermediates to predict regioselectivity .
- In Situ IR : Monitor C=O (1712 cm⁻¹) and C=S (1083 cm⁻¹) bands during reaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
